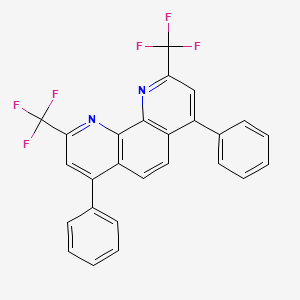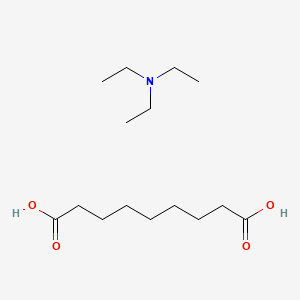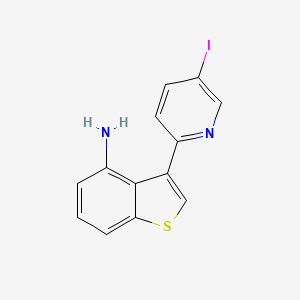![molecular formula C11H19NO2 B14224932 Butanamide, N-[(1S)-2-oxocycloheptyl]- CAS No. 821801-01-8](/img/structure/B14224932.png)
Butanamide, N-[(1S)-2-oxocycloheptyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, N-[(1S)-2-oxocycloheptyl]- is an organic compound that belongs to the class of carboxylic acid amides It is characterized by the presence of a butanamide group attached to a cycloheptyl ring with an oxo substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[(1S)-2-oxocycloheptyl]- typically involves the reaction of butanoic acid with ammonia or an amine to form the amide bond. The cycloheptyl ring with the oxo substituent can be introduced through various synthetic routes, including cyclization reactions and oxidation processes. Specific reaction conditions such as temperature, pressure, and catalysts may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of Butanamide, N-[(1S)-2-oxocycloheptyl]- may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This can include continuous flow reactors, high-pressure reactors, and advanced purification techniques to obtain the compound in large quantities with high purity.
化学反应分析
Types of Reactions
Butanamide, N-[(1S)-2-oxocycloheptyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing oxo group.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted amides or other nitrogen-containing compounds.
科学研究应用
Butanamide, N-[(1S)-2-oxocycloheptyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways involving amides.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of Butanamide, N-[(1S)-2-oxocycloheptyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
Butyramide: A simpler amide with a butanoic acid backbone.
Cycloheptanone: A ketone with a cycloheptyl ring, similar to the oxo group in Butanamide, N-[(1S)-2-oxocycloheptyl]-.
N-Butylamide: Another amide with a butyl group instead of the cycloheptyl ring.
Uniqueness
Butanamide, N-[(1S)-2-oxocycloheptyl]- is unique due to the combination of the butanamide group and the cycloheptyl ring with an oxo substituent This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
属性
CAS 编号 |
821801-01-8 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC 名称 |
N-[(1S)-2-oxocycloheptyl]butanamide |
InChI |
InChI=1S/C11H19NO2/c1-2-6-11(14)12-9-7-4-3-5-8-10(9)13/h9H,2-8H2,1H3,(H,12,14)/t9-/m0/s1 |
InChI 键 |
SCWVGSOLKATSDY-VIFPVBQESA-N |
手性 SMILES |
CCCC(=O)N[C@H]1CCCCCC1=O |
规范 SMILES |
CCCC(=O)NC1CCCCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)
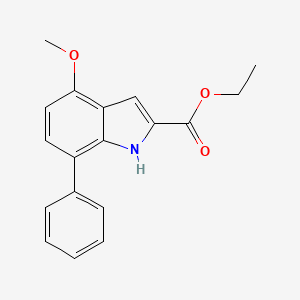

![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
![1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester](/img/structure/B14224887.png)
![(Propan-2-yl)[bis(trifluoromethyl)]phosphane](/img/structure/B14224889.png)
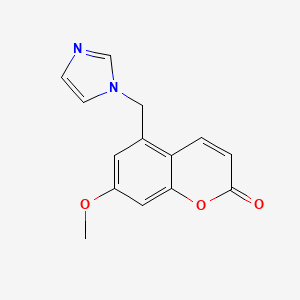
![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)
